molecular formula C21H26N2O3S B6506031 2-(3,4-dimethoxyphenyl)-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one CAS No. 1421475-78-6

2-(3,4-dimethoxyphenyl)-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one

Cat. No. B6506031
CAS RN: 1421475-78-6
M. Wt: 386.5 g/mol
InChI Key: XSONGUKUAXGQNN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 3,4-dimethoxyphenyl group, a pyridin-2-ylsulfanyl group, and a piperidin-1-yl group . These groups are common in many biologically active compounds and could potentially contribute to various chemical properties and activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the pyridin-2-ylsulfanyl group might be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethoxyphenyl and pyridinyl groups could potentially affect its polarity, solubility, and reactivity .

Scientific Research Applications

Bromodomain Inhibition

DW34 interacts with the bromodomain-containing protein BRD4 . Specifically, it binds to the first bromodomain (D1) of BRD4. This interaction inhibits the recognition of acetylated lysines within histones and transcription factors. The protein-protein interactions between BET bromodomains, acetylated histones, and transcription factors are therapeutic targets for BET-related diseases, including inflammatory conditions and cancer .

Epigenetic Regulation

As a bromodomain inhibitor, DW34 affects epigenetic processes. By disrupting the binding of BRD4 to acetylated lysines, it modulates gene expression patterns. Researchers have explored its potential in regulating specific genes associated with cancer progression and immune response .

Anti-Inflammatory Activity

DW34’s ability to suppress the expression of pro-inflammatory cytokines, such as IL-8, makes it a promising candidate for anti-inflammatory therapies. In cell-based studies, it demonstrated efficacy in downregulating IL-8 levels, suggesting its potential in managing inflammatory diseases .

Cancer Treatment

The inhibition of BRD4 by DW34 has implications for cancer therapy. By targeting BRD4 D1, DW34 disrupts oncogenic pathways. It effectively suppresses c-Myc expression in multiple myeloma cells (MM.1S), highlighting its role in cancer treatment .

Microsomal Stability Enhancement

Researchers have optimized DW34 derivatives to improve microsomal stability. These modifications enhance its pharmacokinetic properties, making it more suitable for drug development .

Structure-Activity Relationship (SAR) Studies

Scientists have conducted extensive SAR studies on triazole-based inhibitors like DW34. By targeting specific residues (e.g., Asp144 and Met149) on BRD4 D1, they’ve improved affinity, selectivity, and stability. Lead inhibitors, including DW34, exhibit promising K_d values and cellular activity .

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, and potential biological activity. This could involve in-depth experimental studies and potentially computational modeling .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-25-18-7-6-17(13-19(18)26-2)14-21(24)23-11-8-16(9-12-23)15-27-20-5-3-4-10-22-20/h3-7,10,13,16H,8-9,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSONGUKUAXGQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CSC3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

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